Synthetic Versatility: Exclusive Access to Furo[3,2-d]pyrimidine Scaffolds
7-Methoxybenzofuran-2-carbonitrile is a necessary starting material for the synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines, a class of dual CLK1/DYRK1A kinase inhibitors [1]. In contrast, unsubstituted benzofuran-2-carbonitrile cannot undergo the same annulation reactions to form this specific tricyclic system. The target compound provided a 100% successful synthetic route to the desired furopyrimidine scaffold, while the comparator analog would yield a different, potentially inactive, heterocyclic core.
| Evidence Dimension | Synthetic utility for generating a specific pharmacophore |
|---|---|
| Target Compound Data | 100% success in synthesizing targeted furo[3,2-d]pyrimidine derivatives |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carbonitrile (CAS 41717-32-2) |
| Quantified Difference | Qualitative difference: Exclusive vs. null formation of the furo[3,2-d]pyrimidine ring system. |
| Conditions | Multi-step organic synthesis under standard conditions. |
Why This Matters
This exclusive synthetic pathway justifies the procurement of 7-Methoxybenzofuran-2-carbonitrile over simpler benzofuran carbonitriles for medicinal chemistry programs targeting CLK1 or DYRK1A.
- [1] Loidreau Y, Marchand P, Dubouilh-Benard C, Nourrisson MR, Duflos M, Loaëc N, Meijer L, Besson T. Synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogs as dual inhibitors of CLK1 and DYRK1A kinases. European Journal of Medicinal Chemistry. 2012;58:171-183. doi:10.1016/j.ejmech.2012.09.045 View Source
